molecular formula C10H8ClNO B1595982 2-Chloro-4-methyl-quinolin-6-ol CAS No. 41957-91-9

2-Chloro-4-methyl-quinolin-6-ol

Cat. No.: B1595982
CAS No.: 41957-91-9
M. Wt: 193.63 g/mol
InChI Key: QXJYCJKEMJEVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methyl-quinolin-6-ol is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Chloro-4-methyl-quinolin-6-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8ClNOC_{10}H_8ClNO and a molecular weight of 193.63 g/mol. Its structure features a chlorine atom at the second position, a hydroxyl group at the sixth position, and a methyl group at the fourth position of the quinoline ring system. This unique arrangement contributes to its biological activities.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
  • Antioxidant Activity : Studies have shown that this quinoline derivative possesses antioxidant properties, which may help in mitigating oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its potential to inhibit enzymes such as acetylcholinesterase (AChE). Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The compound likely exerts its antimicrobial effects by interfering with bacterial DNA replication and transcription processes. Similar quinoline derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival .
  • Antioxidant Mechanism : Its antioxidant activity may stem from the hydroxyl group, which can donate electrons to neutralize free radicals, thereby reducing oxidative damage.

Antimicrobial Efficacy

A study assessing the antimicrobial activity of various quinoline derivatives found that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.

Acetylcholinesterase Inhibition

In a comparative study, this compound was evaluated alongside known AChE inhibitors. The compound demonstrated an IC50 value of approximately 50 nM, indicating potent inhibition compared to standard drugs like tacrine, which has an IC50 value of around 3.65 nM .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspect
4-MethylquinolineMethyl group at position fourLacks chlorine and hydroxyl groups
2-ChloroquinolineChlorine at position twoNo methyl or hydroxyl substituents
6-HydroxyquinolineHydroxyl group at position sixLacks chlorine and methyl groups
2-Chloro-3-methylquinolineChlorine at position two; methyl at threeDifferent positioning of substituents

This table illustrates how this compound's combination of substituents contributes to its distinct chemical behavior and biological activity.

Properties

IUPAC Name

2-chloro-4-methylquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-4-10(11)12-9-3-2-7(13)5-8(6)9/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJYCJKEMJEVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354204
Record name 2-Chloro-4-methyl-quinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41957-91-9
Record name 2-Chloro-4-methyl-quinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-6-methoxy-4-methylquinoline (0.20 g) in dichloromethane (15 mL) was cooled to −78° C., followed by addition of a solution (5.3 mL) of 1 M boron tribromide in dichloromethane, and the mixture was stirred for 12 h while slowly heating to room temperature. To the reaction mixture was added a saturated sodium hydrogencarbonate solution to make it basic, and the mixture was extracted with chloroform. The aqueous layer was reextracted with a mixture solution of ethyl acetate and n-butanol, then the organic layer was combined and concentrated under reduced pressure, and the resulting solids were washed with diethyl ether to obtain 2-chloro-6-hydroxy-4-methylquinoline (0.15 g).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methyl-quinolin-6-ol
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-methyl-quinolin-6-ol
Reactant of Route 3
2-Chloro-4-methyl-quinolin-6-ol
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-methyl-quinolin-6-ol
Reactant of Route 5
2-Chloro-4-methyl-quinolin-6-ol
Reactant of Route 6
2-Chloro-4-methyl-quinolin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.